Product packaging for 4-Hydroxymethyl Ambrisentan(Cat. No.:CAS No. 1106685-66-8)

4-Hydroxymethyl Ambrisentan

カタログ番号: B128974
CAS番号: 1106685-66-8
分子量: 394.4 g/mol
InChIキー: PDUAYPFMBRYSNN-LJQANCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Hydroxymethyl Ambrisentan (CAS 1106685-66-8) is a major metabolite of the pharmaceutical drug Ambrisentan, which is a highly selective endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH) . As a metabolite, this compound is formed in vivo through the metabolism of the parent drug by enzymes including CYP3A4, CYP3A5, and CYP2C19 . This compound is subsequently glucuronidated to form this compound glucuronide for elimination . This certified reference material is essential for analytical research and development, serving as a critical standard for bioanalysis, pharmacokinetic studies, and drug metabolism investigations . It is extensively used in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development to ensure accuracy and traceability . The product is supplied with a Certificate of Analysis to guarantee its identity, purity, and composition. This product is intended for Research Use Only and is not approved for human consumption, diagnosis, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O5 B128974 4-Hydroxymethyl Ambrisentan CAS No. 1106685-66-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUAYPFMBRYSNN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106685-66-8
Record name 4-Hydroxymethyl ambrisentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1106685668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYMETHYL AMBRISENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q55T0406HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Pathways Leading to 4 Hydroxymethyl Ambrisentan

Enzymatic Biotransformation of Ambrisentan (B1667022) to 4-Hydroxymethyl Ambrisentan

The hydroxylation of Ambrisentan is primarily mediated by the CYP3A4 isoenzyme. europa.eumedsafe.govt.nzselleckchem.comfda.govresearchgate.net To a lesser extent, CYP3A5 and CYP2C19 also contribute to the formation of this compound. drugbank.comhres.caeuropa.eueuropa.eugsk.commedsafe.govt.nzeuropa.eumpa.seeuropa.eufass.sesandoz.comselleckchem.comgoogle.comfda.govnih.gov While in vitro studies have shown that various CYP enzymes can metabolize Ambrisentan, the highest turnover rates for hydroxylation are observed with CYP3A4, CYP3A5, and CYP2C19. fda.gov Given its relative abundance in the liver, CYP3A4 is considered the primary oxidative enzyme in this pathway. fda.gov

Table 1: Cytochrome P450 Isoforms in this compound Formation

Enzyme Role in Hydroxylation Contribution
CYP3A4 Catalyzes the oxidative metabolism of Ambrisentan. medsafe.govt.nzselleckchem.comresearchgate.net Primary
CYP3A5 Contributes to the formation of this compound. medsafe.govt.nzeuropa.eufda.gov Lesser

| CYP2C19 | Involved to a lesser extent in the oxidative metabolism. medsafe.govt.nzeuropa.eufda.gov | Lesser |

Phase I metabolism generally involves the introduction or exposure of functional groups on a parent compound. google.com In the case of Ambrisentan, the key Phase I reaction is an oxidation, specifically the hydroxylation of one of the methyl groups on the pyrimidine (B1678525) ring to form a hydroxymethyl group. google.comfda.govgoogle.com This catalytic action, mediated by CYP450 enzymes, results in the creation of the metabolite this compound. google.comgoogle.com This metabolite has a significantly reduced pharmacological activity, with a binding affinity for the human endothelin receptor that is 65-fold less than that of the parent compound, Ambrisentan. europa.eugsk.commedsafe.govt.nzeuropa.eumpa.seeuropa.eufass.sesandoz.com

Subsequent Phase II Metabolism of this compound

Following its formation via Phase I oxidation, this compound undergoes further biotransformation through a Phase II metabolic reaction. drugbank.comhres.caeuropa.eueuropa.eugsk.commedsafe.govt.nzeuropa.eumpa.seeuropa.eufass.sesandoz.comtga.gov.au This subsequent pathway involves conjugation with glucuronic acid.

Glucuronidation is a major Phase II metabolic pathway for both Ambrisentan and its metabolites. europa.eumpa.se This process is catalyzed by a family of enzymes known as Uridine 5'-diphosphate glucuronosyltransferases (UGTs). hres.caeuropa.eueuropa.eumedsafe.govt.nz Specific isoforms identified as being responsible for the glucuronidation of Ambrisentan are UGT1A9S, UGT2B7S, and UGT1A3S. drugbank.comhres.caeuropa.eueuropa.eumedsafe.govt.nzmpa.seeuropa.eufass.sefda.govtga.gov.au These enzymes facilitate the covalent linkage of glucuronic acid to the molecule, increasing its water solubility and facilitating its elimination. The this compound metabolite is also a substrate for these UGT enzymes. fda.gov

Table 2: Metabolic Pathway of this compound

Parent Compound Metabolic Phase Key Enzymes Resulting Metabolite
Ambrisentan Phase I (Oxidation/Hydroxylation) CYP3A4, CYP3A5, CYP2C19 This compound

Table 3: List of Compounds

Compound Name
This compound
Ambrisentan
This compound Glucuronide

Molecular Characterization and Structure Activity Relationships of 4 Hydroxymethyl Ambrisentan

Methodologies for Structural Elucidation of Metabolites

The definitive identification and structural confirmation of metabolites like 4-hydroxymethyl ambrisentan (B1667022) are crucial for understanding their pharmacological and toxicological profiles. This is achieved through the application of sophisticated analytical techniques that provide detailed molecular and structural information.

Application of Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone in metabolite identification due to its high sensitivity and specificity. Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (QTOF) mass spectrometry, in particular, has been instrumental in the characterization of ambrisentan metabolites. veeprho.com

A study detailing the metabolite characterization of ambrisentan in both in vitro and in vivo matrices utilized UHPLC/QTOF/MS/MS. This technique allows for the separation of the metabolite from the parent drug and other metabolites, followed by high-resolution mass analysis to determine its elemental composition and fragmentation pattern. veeprho.com The fragmentation data are crucial for pinpointing the exact site of metabolic modification on the parent molecule. For instance, the detection of a mass shift corresponding to the addition of an oxygen atom (+16 Da) to one of the methyl groups on the pyrimidine (B1678525) ring of ambrisentan would strongly indicate the formation of a hydroxymethyl metabolite.

Furthermore, a UPLC-MS/MS method has been developed for the simultaneous determination of ambrisentan and (S)-4-hydroxymethyl ambrisentan in rat plasma, highlighting the utility of this technique for quantitative analysis in pharmacokinetic studies. nih.gov

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers unambiguous structural elucidation by providing detailed information about the chemical environment of each atom in a molecule. In the context of drug metabolism, NMR is often used to confirm the structure of a metabolite after it has been isolated.

A patent describing various metabolites and derivatives of ambrisentan alludes to the use of spectroscopic data, including NMR, for the characterization of these compounds. google.com The synthesis of these metabolites, including 4-hydroxymethyl ambrisentan, allows for the acquisition of pure standards for detailed spectroscopic analysis. google.com 1H NMR and 13C NMR spectra would definitively confirm the position of the hydroxymethyl group by showing characteristic shifts and couplings for the protons and carbon of the -CH2OH group, as well as shifts in the signals of the adjacent aromatic protons of the pyrimidine ring.

Binding Affinity to Endothelin Receptors

A critical aspect of characterizing a metabolite is to determine its biological activity relative to the parent drug. For this compound, this involves assessing its binding affinity for the endothelin receptors.

Comparative Analysis of ETA and ETB Receptor Selectivity

Ambrisentan is known for its high selectivity for the ETA receptor over the ETB receptor. researchgate.net It is therefore important to assess whether its metabolite, this compound, retains this selectivity profile.

Table 1: Comparative Binding Affinity of Ambrisentan and this compound

CompoundRelative ETA Receptor Binding PotencyRelative ETB Receptor Binding Potency
Ambrisentan11
This compound64-fold less potent fda.gov84-fold less potent fda.gov

Impact of the 4-Hydroxymethyl Moiety on Molecular Interactions and Receptor Binding

The introduction of a hydroxymethyl group at the 4-position of the pyrimidine ring of ambrisentan has a clear and significant impact on its ability to bind to endothelin receptors. This structural modification, which involves the replacement of a methyl group with a more polar hydroxymethyl group, likely alters the key molecular interactions between the ligand and the receptor binding pocket. ontosight.ai

The reduced binding affinity of this compound can be attributed to several factors:

Steric Hindrance: The larger size of the hydroxymethyl group compared to the methyl group may introduce steric clashes within the binding site of the endothelin receptors, preventing the optimal orientation of the molecule for high-affinity binding.

Altered Electronic Properties: The introduction of a polar hydroxyl group changes the electronic distribution of the pyrimidine ring, which could disrupt crucial hydrophobic or van der Waals interactions with the receptor.

Solvation Effects: The increased polarity of the metabolite may lead to different solvation properties, potentially increasing the energetic penalty of desolvation upon entering the typically more hydrophobic receptor binding pocket.

While detailed molecular modeling studies on the binding of this compound to endothelin receptors are not widely published, the significant drop in binding affinity strongly supports the notion that the 4-methyl group of ambrisentan plays a critical role in its high-affinity and selective binding to the ETA receptor.

Structure-Activity Relationship (SAR) Insights Derived from this compound

This compound is a primary metabolite of Ambrisentan, an endothelin receptor antagonist. veeprho.comdrugbank.com It is formed through the oxidative metabolism of the parent compound, a reaction primarily mediated by the cytochrome P450 enzymes CYP3A4, with minor contributions from CYP3A5 and CYP2C19. tga.gov.aueuropa.euhpra.iehres.ca The structural difference between Ambrisentan and its 4-hydroxymethyl metabolite lies in the substitution at the 4-position of the pyrimidine ring. ontosight.ai This single chemical modification—the hydroxylation of one of the methyl groups—provides critical insights into the structure-activity relationship (SAR) of this class of compounds.

The introduction of a hydroxyl group significantly impacts the compound's ability to bind to its pharmacological target. tga.gov.aueuropa.eu Extensive research and clinical documentation have demonstrated that the binding affinity of this compound for the human endothelin receptor is substantially lower than that of the parent drug, Ambrisentan. tga.gov.aueuropa.euhpra.ieeuropa.eu Specifically, its affinity is reported to be 65-fold less than that of Ambrisentan. tga.gov.aueuropa.euhpra.iehres.caeuropa.euhres.ca Other in vitro studies have indicated that the endothelin type A (ETA) receptor affinity of the 4-hydroxymethyl metabolite is 30 to 60 times weaker than that of Ambrisentan. fda.gov

Data Tables

Table 1: Molecular Characterization

Compound Name Molecular Formula Molecular Weight ( g/mol )
Ambrisentan C₂₂H₂₂N₂O₄ 378.4 nih.gov

Table 2: Structure-Activity Relationship (SAR) Summary

Compound Key Structural Difference from Ambrisentan Relative Binding Affinity for Endothelin Receptor Pharmacological Contribution

Table 3: Compound Names Mentioned

Compound Name
This compound
Ambrisentan

Quantitative Analysis and Detection Methodologies for 4 Hydroxymethyl Ambrisentan

Advanced Analytical Chemistry Techniques for Metabolite Quantification in Biological Matrices

The quantification of 4-Hydroxymethyl Ambrisentan (B1667022) in biological matrices such as plasma, urine, and feces necessitates highly sensitive and specific analytical methods. x-mol.com These techniques must be capable of distinguishing the metabolite from the parent compound and other related substances, often at very low concentrations.

Chromatographic separation is the cornerstone of analyzing complex mixtures. For 4-Hydroxymethyl Ambrisentan, liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are widely used for the simultaneous determination of Ambrisentan and this compound in biological fluids like rat plasma. researchgate.netnih.gov UPLC, an advancement over traditional HPLC, utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, improved sensitivity, and faster analysis times. nih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.netnih.gov

Sample Preparation: Before analysis, biological samples undergo a preparation process to remove interfering substances. Common methods include protein precipitation, often using acetonitrile, and solid-phase extraction (SPE). researchgate.net

Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF/MS/MS): For comprehensive metabolite characterization, high-resolution mass spectrometry platforms like UHPLC/QTOF/MS/MS are employed. One study successfully used this technique to identify seventeen metabolites of Ambrisentan in in-vivo samples, including hydroxylated forms like this compound.

Table 1: Example Chromatographic Conditions for this compound Analysis
TechniqueColumnSample PreparationApplicationReference
UPLC-MS/MSWaters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)Protein PrecipitationSimultaneous determination of Ambrisentan and (S)-4-hydroxymethyl ambrisentan in rat plasma. researchgate.net
HPLC-ESI-MS/MSReversed-phase C(18)Acetonitrile PrecipitationQuantification of Ambrisentan in plasma. nih.gov
UHPLC/QTOF/MS/MSNot SpecifiedProtein precipitation (PP), freeze liquid extraction (FLE), and solid phase extraction (SPE)In vitro and in vivo metabolite identification of Ambrisentan.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high degree of specificity and sensitivity required for metabolite quantification.

Multiple Reaction Monitoring (MRM): This is the most common scan mode used for quantification in tandem mass spectrometry. nih.gov In MRM, a specific precursor ion (an ion with a mass-to-charge ratio, m/z, corresponding to the molecule of interest) is selected and fragmented. A specific product ion resulting from that fragmentation is then monitored. This highly specific transition is unique to the target analyte, minimizing interference from other compounds in the matrix. A dynamic MRM method has been developed to detect specific precursor and product ions for both Ambrisentan and its 4-hydroxymethyl metabolite. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) provide highly accurate mass measurements. This capability is crucial for confirming the elemental composition of a metabolite, which is a key step in structural elucidation and distinguishing between compounds with the same nominal mass.

Table 2: Mass Spectrometry Parameters for Ambrisentan and its Metabolite
Compound NamePrecursor Ion (m/z)Product Ion (m/z)MS MethodReference
Ambrisentan379347MRM nih.gov
(S)-4-hydroxymethyl ambrisentan395.15147.05MRM researchgate.net

Strategies for Metabolite Identification in Complex Biological Mixtures

Identifying all potential metabolites of a drug is a complex task that can be approached with two main strategies: untargeted discovery and targeted profiling.

Untargeted metabolomics aims to capture and measure as many small molecules in a biological sample as possible without a preconceived bias. This "discovery mode" is particularly useful for identifying novel or unexpected metabolites. In the context of the condition treated by Ambrisentan, pulmonary arterial hypertension (PAH), untargeted metabolomics has been used to identify thousands of differential metabolites in patient blood samples to find disease signatures.

The general workflow involves analyzing samples with high-resolution mass spectrometry (HRMS) platforms like LC-QTOF/MS. The resulting data is then processed with sophisticated software to detect features, align them across samples, and compare them to metabolic databases to hypothesize identities. This approach allows for the discovery of metabolites formed through unforeseen biotransformation pathways.

Once a metabolite like this compound is known and characterized, a targeted approach is used for its routine and precise quantification. Targeted metabolite profiling focuses on a predefined list of compounds.

This strategy uses tandem mass spectrometry, most often in MRM mode, to specifically measure the concentration of the target analytes. researchgate.net Methods are rigorously validated to ensure they meet standards for accuracy, precision, linearity, and sensitivity. For instance, a validated UPLC-MS/MS method for this compound demonstrated a linear range of 1–500 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL. The development of such robust, targeted assays is essential for pharmacokinetic studies. researchgate.netnih.gov

Application of Computational and In Silico Methods in Metabolite Identification

Computational, or in silico, methods play a significant role in modern metabolite identification. These tools can predict metabolic fates and assist in the interpretation of complex analytical data.

Metabolite Prediction: Software programs can predict the likely metabolites of a parent drug based on known metabolic reactions (e.g., oxidation, glucuronidation) mediated by enzymes like the Cytochrome P450 (CYP) family. This helps analysts know what masses to look for in experimental data. The formation of this compound via oxidation is a classic example of a predictable Phase I metabolic transformation. researchgate.net

Structure Elucidation: Mass spectrometry software helps in the structural elucidation of an unknown metabolite by analyzing its fragmentation patterns. By comparing the MS/MS spectrum of a metabolite to that of the parent drug, researchers can deduce the site of metabolic modification.

Toxicity Prediction: In silico tools can also be used to predict the potential toxicity of metabolites. For example, the toxicity profile of Ambrisentan and its identified metabolites has been predicted using TOPKAT (Toxicity Prediction by Komputer Assisted Technology) software, providing an early assessment of potential safety concerns.

Synthetic and Biosynthetic Pathways of 4 Hydroxymethyl Ambrisentan

In Vitro and In Vivo Biosynthesis Studies of 4-Hydroxymethyl Ambrisentan (B1667022)

The biosynthesis of 4-Hydroxymethyl Ambrisentan occurs via the oxidative metabolism of its parent compound, Ambrisentan. In vitro studies utilizing subcellular fractions have been instrumental in elucidating the enzymatic pathways responsible for this transformation.

Research has demonstrated that the formation of (S)-4-Hydroxymethyl Ambrisentan is mediated by cytochrome P450 (CYP) enzymes. Specifically, studies using human and rat liver microsomes have identified these subcellular fractions as capable of metabolizing Ambrisentan to its hydroxylated derivative. sigmaaldrich.com In these in vitro systems, the reaction kinetics can be studied to understand the efficiency of the conversion and potential drug-drug interactions. For instance, the inhibitory effects of other compounds on the metabolism of Ambrisentan can be assessed by measuring the reduction in the formation of this compound. sigmaaldrich.com An enzyme kinetic study revealed that shikonin (B1681659) exhibited an inhibitory effect on the metabolism of ambrisentan in both human and rat microsomes. sigmaaldrich.com

Further investigations with sandwich-cultured human hepatocytes have also been employed to study the hepatobiliary disposition of Ambrisentan. nih.govnih.govcdnsciencepub.comsemanticscholar.org These models, which maintain the polarized nature of hepatocytes, allow for the examination of uptake, metabolism, and efflux of the parent drug and its metabolites. Such studies have shown that Ambrisentan has a low potential to inhibit hepatic transporters and demonstrates a relatively low level of intracellular accumulation compared to other endothelin receptor antagonists. nih.govnih.govcdnsciencepub.comsemanticscholar.org While these studies focus on the parent drug's behavior, they provide a relevant context for the intracellular environment where the metabolic formation of this compound takes place.

In vivo studies in preclinical animal models, such as rats, have confirmed the formation of this compound following the administration of Ambrisentan. sigmaaldrich.com Pharmacokinetic analyses in these models involve the collection of plasma samples at various time points to determine the concentration-time profiles of both the parent drug and its metabolite.

A study in Sprague-Dawley rats involved the oral administration of Ambrisentan and subsequent quantification of both Ambrisentan and (S)-4-Hydroxymethyl Ambrisentan in plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). sigmaaldrich.com The data from such studies allow for the determination of key pharmacokinetic parameters for the metabolite, including its maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

The following table summarizes the pharmacokinetic parameters of (S)-4-Hydroxymethyl Ambrisentan in rat plasma from a preclinical study. sigmaaldrich.com

ParameterControl Group (n=6)Shikonin-Treated Group (n=6)
Tmax (h)4.33 ± 1.034.67 ± 0.82
Cmax (ng/mL)15.34 ± 3.4211.28 ± 2.16
AUC(0-t) (ng/mLh)148.31 ± 25.46121.54 ± 19.87
AUC(0-∞) (ng/mLh)169.87 ± 31.28140.23 ± 22.15*

*p < 0.05 compared to the control group.

These in vivo findings are consistent with data from human studies, where this compound has been identified as a circulating metabolite, accounting for a significant portion of the systemic exposure to Ambrisentan-related compounds. bwise.kr

Organic Synthesis Methodologies for this compound and its Derivatives

The organic synthesis of this compound is essential for producing reference standards for analytical and bioanalytical assays. While detailed, peer-reviewed synthetic routes are not extensively published in the public domain, the chemical structure suggests a plausible multi-step synthesis.

The synthesis of (S)-4-Hydroxymethyl Ambrisentan, with its specific stereochemistry, would necessitate a stereospecific synthetic strategy. A likely approach would involve the coupling of two key chiral intermediates: a protected 4-hydroxymethyl-6-methylpyrimidine derivative and a stereochemically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid derivative.

The synthesis of the pyrimidine (B1678525) moiety could start from simpler precursors, with the introduction of the hydroxymethyl group at a suitable stage. google.comresearchgate.netnih.govgoogle.comchemicalbook.com The stereocenter in the diphenylpropanoic acid side chain is crucial for the biological activity of the parent compound, Ambrisentan. The synthesis of the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid intermediate has been described in the literature and is a critical step. enovatia.comfda.govgoogle.comlookchem.comgoogle.comtcichemicals.com

A potential, though not definitively published, synthetic route could involve:

Synthesis of the Pyrimidine Core: Preparation of a 4-methyl-6-(protected-hydroxymethyl)-2-halopyrimidine or a similar reactive derivative.

Synthesis of the Chiral Side Chain: Stereoselective synthesis or resolution to obtain the enantiomerically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

Coupling Reaction: Nucleophilic substitution reaction between the chiral side chain and the pyrimidine core to form the ether linkage.

Deprotection: Removal of any protecting groups to yield the final product, (S)-4-Hydroxymethyl Ambrisentan.

The commercial availability of (S)-4-Hydroxymethyl Ambrisentan as a reference standard from various suppliers confirms its successful synthesis, although the specific routes employed are often proprietary. nih.gov

The purification of synthetic this compound to the high degree of purity required for a reference standard would likely involve advanced chromatographic techniques. Preparative chiral chromatography, such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), would be essential for the separation of the desired (S)-enantiomer from any residual (R)-enantiomer, ensuring high enantiomeric excess. researchgate.netamericanpharmaceuticalreview.comchiraltech.comresearchgate.net

The purity of the final reference standard must be rigorously assessed using a combination of analytical methods. A validated stability-indicating HPLC method would be employed to determine the chemical purity and to detect and quantify any process-related impurities or degradation products. semanticscholar.orgnih.govajpaonline.comresearchgate.netnih.govmedcraveonline.com

For the absolute purity assessment, quantitative NMR (qNMR) is an increasingly utilized primary method. sigmaaldrich.combwise.krenovatia.comresearchgate.netnih.gov qNMR allows for the direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself. This technique provides a high degree of accuracy and is considered a powerful tool for the certification of pharmaceutical reference standards.

The structural identity and integrity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for the elucidation of the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. sigmaaldrich.comgoogle.comtcichemicals.comresearchgate.net

The combination of these advanced purification and analytical techniques ensures that the synthetic this compound meets the stringent requirements for use as a certified reference standard in pharmaceutical analysis.

Research Utility and Academic Applications of 4 Hydroxymethyl Ambrisentan

Role as a Reference Standard in Analytical Method Development and Validation

The availability of pure and well-characterized 4-Hydroxymethyl Ambrisentan (B1667022) is fundamental for the development and validation of robust analytical methods for the quantitative analysis of Ambrisentan and its metabolites in biological matrices. nih.govsynzeal.comaxios-research.com These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of the parent drug, Ambrisentan. nih.govsynzeal.com

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common analytical techniques where 4-Hydroxymethyl Ambrisentan is employed as a reference standard. nih.govpharmacytimes.com Its use allows for the accurate identification and quantification of the metabolite in various biological samples. The development of these analytical methods is a prerequisite for conducting detailed pharmacokinetic and metabolism studies. nih.govresearchgate.net

Several studies have reported the development and validation of sensitive and specific UPLC-MS/MS methods for the simultaneous determination of Ambrisentan and this compound in plasma. nih.govnih.gov These methods are validated according to regulatory guidelines, ensuring their accuracy, precision, linearity, and stability. The availability of a reference standard for this compound is indispensable for establishing these validation parameters. nih.govsynzeal.com

Table 1: Analytical Methods Utilizing this compound as a Reference Standard

Analytical Technique Application Key Validation Parameters
HPLC Quantification of Ambrisentan and its impurities Linearity, Precision, Accuracy, Specificity, Robustness pharmacytimes.com

Contribution to Understanding Ambrisentan's Comprehensive Metabolic Profile

This compound is a major metabolite of Ambrisentan, formed primarily through oxidative metabolism. squarepharma.com.bdresearchgate.net The study of its formation and further biotransformation is essential for constructing a comprehensive metabolic profile of Ambrisentan. Understanding the complete metabolic fate of a drug is a critical component of its preclinical and clinical development, providing insights into its efficacy and potential for drug-drug interactions.

The primary metabolic pathway for Ambrisentan involves glucuronidation, but it also undergoes oxidative metabolism to a lesser extent, mainly by cytochrome P450 (CYP) 3A4, and to a smaller degree by CYP3A5 and CYP2C19, to produce this compound. hres.ca This metabolite can be further glucuronidated to form this compound glucuronide. hres.ca The area under the curve (AUC) of this compound in plasma is approximately 4% of the parent Ambrisentan AUC, indicating that it is a significant but not the predominant circulating species. squarepharma.com.bd

Elucidation of Endothelin Receptor Antagonist Structure-Metabolism Relationships (SMR)

The study of this compound contributes to the broader understanding of the structure-metabolism relationships (SMR) within the class of endothelin receptor antagonists (ERAs). nih.gov By identifying the site of metabolism on the Ambrisentan molecule (the hydroxylation of a methyl group on the pyrimidine (B1678525) ring), researchers can infer how structural modifications at this position might influence the metabolic fate of other ERAs. researchgate.net

This knowledge is valuable in the design of new ERA candidates with improved metabolic stability or predictable metabolic pathways. For instance, understanding that the pyrimidine methyl group is susceptible to hydroxylation can guide medicinal chemists to modify this part of the molecule to either block metabolism, if desired, or to introduce modifications that lead to the formation of metabolites with a more favorable pharmacological or safety profile. While direct comparative SMR studies involving this compound and other ERAs are not extensively detailed in the available literature, the principle of using metabolic data from one compound to inform the development of others is a cornerstone of drug discovery. nih.gov

Application in Mechanistic Pharmacokinetic Studies

This compound plays a significant role in mechanistic pharmacokinetic studies designed to investigate the factors influencing the absorption, distribution, metabolism, and excretion (ADME) of Ambrisentan. By simultaneously measuring the concentrations of both the parent drug and its metabolite, researchers can gain insights into the activity of metabolic enzymes and the potential for drug-drug interactions. alentris.orggoogle.com

For example, studies investigating the effect of CYP3A4 inhibitors, such as ketoconazole, on the pharmacokinetics of Ambrisentan have monitored the levels of this compound. alentris.org A decrease in the formation of this compound in the presence of a CYP3A4 inhibitor provides direct evidence of the enzyme's role in Ambrisentan's metabolism. alentris.org Such studies are crucial for providing dosing recommendations when Ambrisentan is co-administered with other drugs. researcher.liferesearchgate.net

The pharmacokinetic profile of this compound has been characterized in various populations, including healthy volunteers and patients with pulmonary arterial hypertension. squarepharma.com.bdalentris.org These data contribute to the development of population pharmacokinetic models that can be used to predict drug exposure and response in different patient populations.

Table 2: Pharmacokinetic Parameters of Ambrisentan and this compound

Parameter Ambrisentan This compound
Tmax (hours) ~2 Not specified
AUC (% of parent) 100% ~4% squarepharma.com.bd

Integration into Metabolomics Research for Drug Metabolism Pathway Mapping

In the field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, this compound serves as a known entity for mapping the metabolic pathways of Ambrisentan. nih.gov By using targeted metabolomics approaches, researchers can specifically look for and quantify this compound in biological samples following the administration of Ambrisentan. springernature.com

The accurate quantification of this compound, facilitated by the availability of a stable isotope-labeled internal standard, allows for its inclusion in larger metabolomic datasets. This integration helps to build a more complete picture of the metabolic network affected by Ambrisentan. While broad, untargeted metabolomics studies on Ambrisentan are not widely published, the tools and methodologies for such investigations are well-established. The identification of this compound would be a key step in such an analysis, anchoring the metabolic pathway map and allowing for the identification of other, potentially unknown, metabolites. The use of advanced analytical platforms like LC-MS/MS is central to these metabolomics workflows. nih.govresearchgate.net

Future Perspectives in the Academic Research of 4 Hydroxymethyl Ambrisentan

Unraveling Further Downstream Metabolic Transformations of 4-Hydroxymethyl Ambrisentan (B1667022)

4-Hydroxymethyl Ambrisentan is a primary oxidative metabolite of Ambrisentan, an endothelin receptor antagonist. sandoz.comveeprho.com The formation of this metabolite is primarily catalyzed by cytochrome P450 enzymes, specifically CYP3A4, with minor contributions from CYP3A5 and CYP2C19. sandoz.comdrugbank.com Following its formation, this compound undergoes further metabolic conversion.

The principal downstream metabolic transformation is glucuronidation. This process involves the conjugation of the hydroxymethyl group with glucuronic acid, leading to the formation of this compound glucuronide. sandoz.comdrugbank.comfda.gov This glucuronide conjugate is one of the main metabolites of Ambrisentan found circulating in plasma, although its concentration is relatively low. fda.gov This metabolic pathway, from oxidation to subsequent glucuronidation, represents a significant route for the clearance and elimination of Ambrisentan. sandoz.comdrugbank.com The parent compound, Ambrisentan, is also directly metabolized via glucuronidation to form Ambrisentan glucuronide. nih.gov The elimination of Ambrisentan and its metabolites, including this compound, occurs predominantly through non-renal pathways, with a significant portion recovered in the feces. sandoz.comdrugbank.comnih.gov

Table 1: Metabolic Pathway of Ambrisentan

Parent Compound Metabolic Process Primary Enzymes/Mediators Resulting Metabolite
Ambrisentan Oxidation CYP3A4, CYP2C19, CYP3A5 This compound
Ambrisentan Glucuronidation UGT1A9S, UGT2B7S, UGT1A3S Ambrisentan Glucuronide

Advanced Structural and Functional Characterization of its Molecular Interactions

The pharmacological activity of Ambrisentan is primarily attributed to its high-affinity antagonism of the endothelin type-A (ETA) receptor. tga.gov.aunih.gov In contrast, its metabolite, this compound, exhibits a significantly reduced interaction with this receptor. Research has demonstrated that the binding affinity of this compound for the human ETA receptor is approximately 65-fold less than that of the parent compound, Ambrisentan. sandoz.comtga.gov.auhres.ca

Table 2: Comparative Binding Affinity for the ETA Receptor

Compound Relative Binding Affinity Expected Pharmacological Contribution
Ambrisentan High Primary

Exploration of Novel Analytical and Synthetic Methodologies for Metabolite Research

The study of this compound necessitates robust analytical and synthetic methods. A significant advancement in its detection and quantification has been the development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. nih.gov This highly sensitive and validated technique allows for the simultaneous determination of both Ambrisentan and (S)-4-Hydroxymethyl Ambrisentan in plasma samples. The method has proven successful in pharmacokinetic and drug-drug interaction studies, for instance, in evaluating the effect of other compounds on Ambrisentan metabolism in both in vivo and in vitro models. nih.gov

Regarding its synthesis, methodologies have been outlined in patent literature. google.com One described approach involves the O-demethylation of a precursor to yield this compound. google.com More broadly, the synthesis of Ambrisentan itself relies on key intermediates, such as (S)-2-hydroxy-3-methoxy-3, 3-diphenylpropionic acid. aidic.it This intermediate is typically condensed with a pyrimidine (B1678525) derivative to form the final compound. aidic.itnewdrugapprovals.org In principle, modification of the pyrimidine starting material to include a protected hydroxymethyl group could provide a direct route to synthesizing the this compound metabolite for use as a reference standard in analytical studies.

Implications for Endothelin System Research and Rational Drug Design Strategies

The study of this compound provides valuable insights for both endothelin system research and future drug design. The 65-fold reduction in ETA receptor affinity observed with the introduction of a hydroxymethyl group on one of the pyrimidine's methyl groups underscores the critical role of this specific structural feature for potent receptor antagonism. tga.gov.auhres.ca This finding helps to delineate the structure-activity relationship (SAR) for this class of propanoic acid-based ETA antagonists, highlighting that even minor metabolic modifications can drastically alter pharmacological activity.

This knowledge is crucial for rational drug design. It suggests that the 4,6-dimethylpyrimidine (B31164) moiety of Ambrisentan is finely tuned for optimal interaction with the ETA receptor binding pocket. Any future drug design efforts aiming to create new ETA antagonists would need to consider that modifications at this position are likely to be detrimental to potency. Furthermore, understanding that this compound is a major but largely inactive metabolite confirms that the parent drug is the primary active entity. This simplifies pharmacokinetic and pharmacodynamic modeling and reinforces that maintaining the metabolic stability of the dimethylpyrimidine group is a key strategy for preserving the desired therapeutic effect in the design of next-generation endothelin receptor antagonists.

Q & A

Basic Research Questions

Q. What is the metabolic pathway of 4-Hydroxymethyl Ambrisentan, and how does its formation impact pharmacological studies?

  • This compound is a primary metabolite of Ambrisentan, formed via oxidation by CYP3A4 (minor contributions from CYP3A5 and CYP2C19). Its affinity for endothelin type-A (ETA) receptors is 65-fold lower than the parent drug, rendering it pharmacologically inactive . Researchers must account for hepatic enzyme activity in pharmacokinetic models, particularly in patients with hepatic impairment, to avoid drug accumulation and toxicity .

Q. What analytical methods are recommended for detecting this compound in biological samples?

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 260–280 nm) is widely used due to its specificity and sensitivity. For validation, ensure linearity (1–50 µg/mL), precision (%RSD < 2%), and accuracy (recovery > 98%) using spiked plasma samples . Spectrophotometric methods, such as charge-transfer complexation with π-acceptors, are cost-effective alternatives but require rigorous interference testing .

Q. How should researchers design in vitro experiments to study metabolite stability?

  • Use microsomal incubation (human liver microsomes) under controlled conditions (pH 7.4, 37°C) with NADPH as a cofactor. Monitor metabolite formation via time-course sampling (0–120 min) and quantify using validated LC-MS/MS protocols. Include control experiments with CYP3A4 inhibitors (e.g., ketoconazole) to confirm metabolic pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor affinity be resolved in preclinical studies?

  • Discrepancies may arise from assay variability (e.g., radioligand binding vs. functional cAMP assays). Standardize protocols using recombinant ETA receptors and competitive binding assays with [³H]-Ambrisentan. Cross-validate findings with in silico docking simulations to assess binding energy differences between parent drug and metabolite .

Q. What experimental strategies optimize formulation stability when this compound is a degradation product?

  • Employ orthogonal design (e.g., Taguchi methods) to test excipient compatibility. For example, blend Ambrisentan with dibasic calcium phosphate and microcrystalline cellulose (sieve no. 60) to enhance dissolution stability. Conduct accelerated stability testing (40°C/75% RH for 6 months) and compare dissolution profiles in pH 1.2–6.8 media using similarity factor (f₂ > 50) .

Q. How do CYP polymorphisms influence interpatient variability in this compound levels?

  • Genotype participants for CYP3A422, CYP3A53, and CYP2C19*2 alleles using PCR-RFLP. Stratify pharmacokinetic data by genotype and apply nonlinear mixed-effects modeling (NONMEM) to quantify metabolic clearance rates. This approach is critical for dose adjustment in ethnically diverse cohorts .

Q. What statistical methods address variability in metabolite-to-parent drug ratios during clinical trial analysis?

  • Use multivariate regression to correlate metabolite/parent ratios with covariates (e.g., hepatic function, concomitant medications). Apply bootstrap resampling (1,000 iterations) to estimate confidence intervals for outlier identification. For longitudinal data, mixed-effects models account for intra-patient variability .

Q. How should researchers mitigate confounding from off-label Ambrisentan use in trials unrelated to pulmonary hypertension?

  • Implement real-time pharmacovigilance via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect unreported Ambrisentan use. Update inclusion criteria to exclude patients with unexplained endothelin receptor antagonist exposure and conduct sensitivity analyses to assess data integrity .

Methodological Considerations

  • Data Interpretation : Always cross-reference metabolite quantification with clinical endpoints (e.g., 6-minute walk distance in PAH trials) to avoid overattributing effects to inactive metabolites .
  • Ethical Compliance : Document informed consent processes for genetic testing (CYP polymorphisms) and ensure IRB approval aligns with FDA/EMA guidelines for metabolite-related risk disclosure .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。